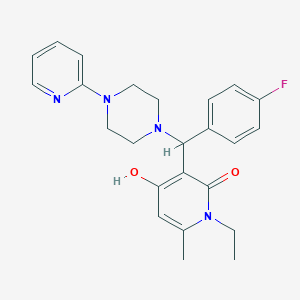

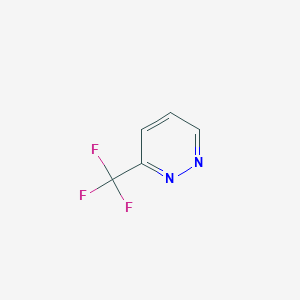

![molecular formula C22H19F2NO3 B2525229 Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate CAS No. 477887-08-4](/img/structure/B2525229.png)

Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves nucleophilic substitution reactions, condensation, or cyclization processes. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, ethyl 7-bromo-1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate was obtained through a multi-step process including nitration, reduction, diazotation, and palladium-catalyzed coupling reactions . These methods could potentially be adapted for the synthesis of Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the structure of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate was determined using spectral data and X-ray single crystal analysis . Density Functional Theory (DFT) calculations are also employed to predict and compare geometric parameters, such as bond lengths and angles, with experimental data . These techniques would be relevant for analyzing the molecular structure of Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate.

Chemical Reactions Analysis

The chemical reactivity of ethyl carboxylate derivatives can be diverse. For instance, ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized and evaluated for their antioxidant activity, indicating potential reactivity with free radicals . The cyclization of ethyl 2-benzoylthioureidothiophen-3-carboxylates under acidic conditions to form new ring systems demonstrates the potential for intramolecular reactions . These findings suggest that Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate may also undergo various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carboxylate derivatives are characterized by their spectroscopic data and molecular geometry. Theoretical calculations, such as HOMO-LUMO energy gaps, provide insights into the electronic properties and stability of the compounds . The antimicrobial activity of some derivatives indicates biological relevance and potential applications . These properties would be important to consider when analyzing Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate.

Scientific Research Applications

Chemical Synthesis and Characterization

- Microwave-assisted Synthesis of Benzoxazoles Derivatives : This review discusses the microwave-assisted synthesis technique for creating benzoxazoles, a class of compounds with significant pharmacological activities. The technique provides a faster and more efficient way to synthesize various benzoxazole derivatives, suggesting that similar methodologies could be applied to the synthesis and modification of complex compounds like Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate for research and pharmacological use (Özil & Menteşe, 2020).

Advanced Materials and Polymers

- Progress in understanding structure and transport properties of PEDOT-based materials : This critical review focuses on poly(3,4-ethylene dioxythiophene) (PEDOT), a conductive polymer known for its stability and conductivity, highlighting its applications in various fields like thermoelectricity and bioelectronics. The insights into the electrical conductivity and transport mechanisms based on structural features could guide the exploration of novel compounds with enhanced conductive properties or stability for specific applications (Gueye et al., 2020).

Environmental and Health Impacts

- LC-MS/MS study of the degradation processes of nitisinone and its by-products : This study employs LC-MS/MS to investigate the stability and degradation pathways of nitisinone, a triketone herbicide, under various conditions. Identifying degradation products and understanding their stability can provide valuable insights into the environmental persistence and potential health impacts of related compounds, including the environmental behavior of complex chemical compounds similar to Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate (Barchańska et al., 2019).

Antioxidant and Anti-inflammatory Agents

- POCl3 Mediated Syntheses, Pharmacological Evaluation and Molecular Docking Studies of Some Novel Benzofused Thiazole Derivatives : This research focuses on synthesizing benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents. Such studies highlight the pharmacological potential of structurally complex molecules, suggesting that Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate could also be explored for similar biological activities (Raut et al., 2020).

properties

IUPAC Name |

ethyl 4-[[2-(3,4-difluorophenoxy)phenyl]methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2NO3/c1-2-27-22(26)15-7-9-17(10-8-15)25-14-16-5-3-4-6-21(16)28-18-11-12-19(23)20(24)13-18/h3-13,25H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULYSOSAWCLLGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2OC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

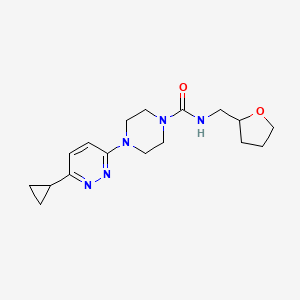

![N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2525148.png)

![N-phenyl-N-(propan-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525150.png)

![3-allyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525153.png)

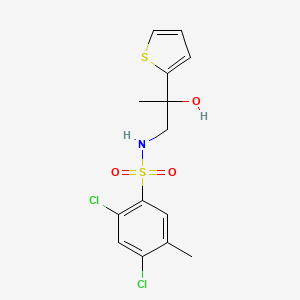

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2525157.png)

![4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2525162.png)

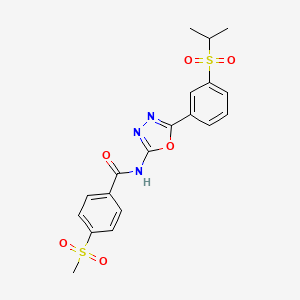

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2525169.png)